molecular formula C28H21NO2 B4100499 10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B4100499
M. Wt: 403.5 g/mol
InChI Key: FINOZFLXFJGKMG-UHFFFAOYSA-N
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Description

10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-component reactions. One efficient method is a one-pot, three-component synthesis involving the reaction of aromatic aldehydes, indan-1,3-dione, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst in ethanol under reflux conditions . This method provides a straightforward and efficient route to the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis, involving the use of eco-friendly solvents, catalysts, and energy-efficient processes.

Chemical Reactions Analysis

Types of Reactions

10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its biphenyl substituent and tetrahydroindenoquinoline core make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

10-(4-phenylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO2/c30-23-12-6-11-22-25(23)24(19-15-13-18(14-16-19)17-7-2-1-3-8-17)26-27(29-22)20-9-4-5-10-21(20)28(26)31/h1-5,7-10,13-16,24,29H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOZFLXFJGKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 2
Reactant of Route 2
10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 3
Reactant of Route 3
10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 4
10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 5
10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 6
10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

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